molecular formula C12H12N2O2S B1671341 Enoximone CAS No. 77671-31-9

Enoximone

Katalognummer B1671341
CAS-Nummer: 77671-31-9
Molekulargewicht: 248.3 g/mol
InChI-Schlüssel: ZJKNESGOIKRXQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enoximone is a selective phosphodiesterase inhibitor with vasodilating and positive inotropic activity that does not cause changes in myocardial oxygen consumption . It is used in patients with congestive heart failure . Trials were halted in the U.S., but the drug is used in various countries .


Molecular Structure Analysis

Enoximone has a molecular formula of C12H12N2O2S and a molecular weight of 248.3 g/mol . The IUPAC name for Enoximone is 4-methyl-5- (4-methylsulfanylbenzoyl)-1,3-dihydroimidazol-2-one .

Wissenschaftliche Forschungsanwendungen

Cardiology: Treatment of Heart Failure

Enoximone is primarily used in the treatment of congestive heart failure . It acts as a positive inotrope, increasing the force of heart muscle contraction, and as a vasodilator, reducing the resistance in blood vessels . This dual action helps improve cardiac output without increasing myocardial oxygen demand, making it a valuable agent in managing heart failure patients.

Pulmonary Medicine: Management of Severe Asthma

In cases of status asthmaticus , a severe and life-threatening asthma exacerbation, enoximone has been used as an emergency medication. It provides immediate bronchodilation and has been observed to reduce pulmonary inflammation, which can be critical in managing acute asthma attacks .

Pharmacology: Phosphodiesterase Inhibition

Enoximone’s mechanism of action involves the inhibition of phosphodiesterase-3 (PDE-3), which leads to increased levels of cyclic AMP. This mechanism is exploited in pharmacological studies to understand the regulation of myocardial contractility and vascular tone .

Clinical Trials: Investigational Uses

Enoximone has been the subject of clinical trials for its potential benefits in acute exacerbation of COPD (Chronic Obstructive Pulmonary Disease). Its bronchodilatory and inotropic effects at lower doses are being investigated to improve patient outcomes during severe COPD exacerbations .

Emergency Medicine: Status Asthmaticus Intervention

Beyond its use in cardiology, enoximone has been employed as an intervention in emergency medicine for refractory status asthmaticus . Its ability to induce bronchodilation rapidly makes it a potential life-saving medication in critical care settings .

Research Studies: Allergic Airway Inflammation

Enoximone has been studied in experimental models, such as the house dust mite murine asthma model, for its effects on allergic airway inflammation. These studies provide insights into the drug’s anti-inflammatory properties and its therapeutic potential beyond heart failure .

Therapeutic Uses: Broadening Treatment Options

The therapeutic uses of enoximone are expanding, with research suggesting its potential role in peri-operative treatment and as an add-on therapy in difficult-to-treat asthma cases. Its ability to improve mucosal barrier function and reduce pro-inflammatory cytokine production is of particular interest .

Pharmacokinetics and Drug Interactions

Enoximone’s pharmacokinetic profile, including its absorption, metabolism, and excretion, is crucial in determining its therapeutic window and potential drug interactions. Understanding these parameters is essential for its safe and effective use in clinical settings .

Wirkmechanismus

Target of Action

Enoximone primarily targets the enzyme Phosphodiesterase III (PDE III) . This enzyme plays a critical role in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule essential for intracellular signaling .

Mode of Action

Enoximone acts as a selective inhibitor of PDE III . By inhibiting PDE III, it prevents the degradation of cAMP . The increased levels of cAMP then lead to an increase in the force of contraction of the heart and dilation of blood vessels .

Biochemical Pathways

The primary biochemical pathway affected by Enoximone is the cAMP-PDE III pathway . By inhibiting PDE III, Enoximone increases intracellular cAMP levels . This increase in cAMP levels leads to enhanced cardiac contractility and vasodilation . Additionally, Enoximone has been shown to enhance the oxidation of fatty acids in cardiac myocytes .

Pharmacokinetics

Enoximone exhibits a bioavailability of 50% when administered orally . It is primarily metabolized in the liver through oxidation to Enoximone sulphoxide, a process that is reversible . Approximately 74% of a rapidly administered intravenous dose of Enoximone is excreted in a 24-hour urine collection as the sulphoxide metabolite . Only about 0.49% is recoverable as the intact drug . The elimination half-life of Enoximone ranges between 4 to 10 hours .

Result of Action

The inhibition of PDE III and the subsequent increase in cAMP levels result in an increase in the force of contraction of the heart and dilation of blood vessels . This leads to improved cardiac output and decreased systemic vascular resistance, which are beneficial in the treatment of congestive heart failure . Enoximone also has anti-inflammatory properties due to its effect on pro-inflammatory cytokines and inhibits primary human mast cell degranulation, thus reducing inflammation .

Action Environment

The efficacy of Enoximone can be influenced by various environmental factors. For instance, the development of asthma, a condition that Enoximone can help treat, is influenced by an interplay of environmental factors and the degree of exposure to those factors, combined with a multitude of genetic variations . Therefore, these factors could potentially influence the action and efficacy of Enoximone in treating such conditions.

Safety and Hazards

When handling Enoximone, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Enoximone is currently undergoing trials in patients with congestive heart failure refractory to conventional therapy . It’s also being used in investigational studies for treating asthma . The long-term clinical efficacy and tolerability of Enoximone remain yet to be determined in controlled trials of adequate size and duration .

Eigenschaften

IUPAC Name

4-methyl-5-(4-methylsulfanylbenzoyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKNESGOIKRXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045147
Record name Enoximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enoximone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.82e-02 g/L
Record name Enoximone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Further research is required to determine accurately the mechanism of action of drugs with phosphodiesterase inhibitory activity, however, inhibition of PDE3 inhibits degredation of cGMP. This allows for increased NO release and vascular relaxation.
Record name Enoximone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Enoximone

CAS RN

77671-31-9
Record name Enoximone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77671-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enoximone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077671319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enoximone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOXIMONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7Z4ITI7L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enoximone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 °C
Record name Enoximone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoximone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enoximone
Reactant of Route 2
Reactant of Route 2
Enoximone
Reactant of Route 3
Reactant of Route 3
Enoximone
Reactant of Route 4
Reactant of Route 4
Enoximone
Reactant of Route 5
Reactant of Route 5
Enoximone
Reactant of Route 6
Reactant of Route 6
Enoximone

Q & A

Q1: What is the primary mechanism of action of enoximone?

A1: Enoximone acts primarily as a selective inhibitor of phosphodiesterase III (PDE III), a specific type of phosphodiesterase found in cardiac and vascular smooth muscle cells. [, ]

Q2: How does PDE III inhibition lead to the therapeutic effects of enoximone?

A2: PDE III is responsible for the breakdown of cyclic AMP (cAMP), a crucial second messenger involved in regulating various cellular processes, including cardiac muscle contraction and vascular smooth muscle relaxation. By inhibiting PDE III, enoximone increases intracellular cAMP levels. [, ] This rise in cAMP leads to enhanced calcium influx into cardiac myocytes, resulting in increased contractility (positive inotropic effect). [] Simultaneously, increased cAMP in vascular smooth muscle cells promotes relaxation, causing vasodilation. [, ]

Q3: Does enoximone have any direct effects on calcium channels or adrenergic receptors?

A3: While enoximone's primary action is through PDE III inhibition, research suggests it might also modulate calcium channel activity, contributing to its positive inotropic effect. [] Additionally, studies in heart failure patients have observed changes in beta-adrenergic receptor subtypes with enoximone treatment, although the exact implications remain unclear. []

Q4: What is the primary route of enoximone metabolism?

A4: Enoximone undergoes extensive metabolism, primarily in the liver, with its main metabolic pathway being oxidation to enoximone sulfoxide. [, , ]

Q5: Does enoximone sulfoxide possess any pharmacological activity?

A5: Yes, enoximone sulfoxide exhibits similar inotropic and vasodilatory activities as enoximone but with lower potency and a longer duration of action. [] It may contribute to the overall therapeutic effects of enoximone. []

Q6: How is enoximone eliminated from the body?

A6: Enoximone is primarily eliminated via hepatic biotransformation. Following metabolism, enoximone sulfoxide is excreted in the urine. []

Q7: Are there any differences in enoximone pharmacokinetics between healthy individuals and patients with heart failure or renal impairment?

A7: Yes, studies show that patients with heart failure have a reduced clearance of enoximone, leading to a longer elimination half-life compared to healthy individuals. [, , ] In patients with renal failure, enoximone sulfoxide accumulates in plasma, and enoximone elimination is reduced, potentially due to increased reconversion of the metabolite back to enoximone. []

Q8: In what clinical situations has enoximone shown potential therapeutic benefit?

A8: Enoximone has been investigated for its potential in managing acute and chronic heart failure, [, , , ] particularly in patients with severe heart failure awaiting heart transplantation. [] Additionally, its bronchodilatory effects have prompted research into its use in managing severe asthma and status asthmaticus. []

Q9: Has enoximone demonstrated any effects on organ perfusion?

A11: Yes, research suggests that enoximone can improve organ perfusion, as evidenced by increased skin capillary blood flow observed in post-cardiac surgery patients. [, ] Moreover, studies in septic shock patients have shown improvements in hepatosplanchnic function with enoximone compared to dobutamine, suggesting potential benefits in critical care settings. []

Q10: Have any significant drug interactions been reported with enoximone?

A12: While clinically significant drug interactions haven't been widely reported, studies have investigated potential interactions with other cardiovascular medications. For instance, co-administration of enoximone with the calcium channel blocker nifedipine in coronary surgery patients did not reveal negative hemodynamic effects or influence on plasma concentrations of either drug. []

Q11: What are the potential limitations of enoximone therapy?

A13: While enoximone can improve cardiac performance, clinical trials have shown varying degrees of response to chronic therapy. [] Additionally, a higher dropout rate due to adverse effects and mortality has been observed in some studies, warranting careful consideration of its risk-benefit profile in specific patient populations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.